Cas no 22649-37-2 (Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Ethyl 1-aminocyclopentanecarboxylate hydrochloride
- 1‐AMINO‐CYCLOPENTANECARBOXYLIC ACID ETHYL ESTER HCL
- Cyclopentanecarboxylicacid, 1-amino-, ethyl ester, hydrochloride (1:1)
- ethyl 1-aminocyclopentane-1-carboxylate
- 1-amino-1-ethoxycarbonylcyclopentane hydrochloride
- 1-Amino-cyclopentancarbonsaeure-aethylester, Hydrochlorid
- 1-amino-cyclopentanecarboxylic acid ethyl ester, hydrochloride
- cycloleucine ethyl ester hydrochloride
- ethyl 1-amino-1-cyclopentanoate hydrochloride
- ethyl c-leucinate hydrochloride
- Pyrazolo[5,1-b]quinazoline-2-carbonitrile, 4,9-dihydro-5-methoxy-9-oxo-
- NSC176957
- 1-Amino-cyclopentanecarboxylic acid ethyl ester hydrochloride
- SCHEMBL1279085
- ethyl 1-aminocyclopentane-1-carboxylate hydrochloride
- 1-Amino-cyclopentanecarboxylic acid ethyl ester HCl
- Ethyl 1-aminocyclopentane-1-carboxylate--hydrogen chloride (1/1)
- ethyl 1-aminocyclopentane-1-carboxylate;hydrochloride
- BS-36789
- EN300-54278
- Ethyl1-aminocyclopentanecarboxylatehydrochloride
- ethyl-1-amino-1-cyclopentanoate hydrochloride salt
- CB 1691
- Z818732108
- 22649-37-2
- Cyclopentanecarboxylic acid, 1-amino-, ethyl ester, hydrochloride (1:1)
- NIOSH/GY2625150
- DTXSID00945321
- Cyclopentanecarboxylic acid, 1-amino-, ethyl ester, hydrochloride
- GY26251500
- Ethyl 1-amino-cyclopentanecarboxylate HCl
- Cyclopentanecarboxylic acid, 1-amino-, ethyl ester, hydrochloride (1:1); Cyclopentanecarboxylic acid, 1-amino-, ethyl ester, hydrochloride (6CI,8CI,9CI); Cycloleucine ethyl ester hydrochloride; Ethyl 1-Aminocyclopentanecarboxylate Hydrochloride
- NSC-176957
- 5ZET3A7PEY
- F79118
- AKOS016014557
- 1-Amino-cyclopentanecarboxylic acid ethyl ester hydrochloride, AldrichCPR
- 1-AMINO-CYCLOPENTANECARBOXYLICACIDETHYLESTERHCL
- MFCD01735325
- CS-0433696
- ADFASIQRQWKXSJ-UHFFFAOYSA-N
- DB-334023
- Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride
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- MDL: MFCD01735325
- Inchi: 1S/C8H15NO2.ClH/c1-2-11-7(10)8(9)5-3-4-6-8;/h2-6,9H2,1H3;1H
- InChI Key: ADFASIQRQWKXSJ-UHFFFAOYSA-N
- SMILES: Cl.O(CC)C(C1(CCCC1)N)=O
Computed Properties
- Exact Mass: 157.11035
- Monoisotopic Mass: 193.0869564g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 150
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- PSA: 52.32
- LogP: 2.32330
Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM201225-1g |
Ethyl 1-aminocyclopentanecarboxylate hydrochloride |
22649-37-2 | 95% | 1g |
$430 | 2021-06-09 | |
| TRC | E899935-50mg |
Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride |
22649-37-2 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E899935-100mg |
Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride |
22649-37-2 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E899935-500mg |
Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride |
22649-37-2 | 500mg |
$ 275.00 | 2022-06-05 | ||
| abcr | AB294541-250 mg |
Ethyl 1-aminocyclopentanecarboxylate hydrochloride, 95% (H-Ac5c-OEt.HCl); . |
22649-37-2 | 95% | 250mg |
€168.30 | 2023-06-21 | |
| abcr | AB294541-1 g |
Ethyl 1-aminocyclopentanecarboxylate hydrochloride, 95% (H-Ac5c-OEt.HCl); . |
22649-37-2 | 95% | 1g |
€230.10 | 2023-06-21 | |
| abcr | AB294541-5 g |
Ethyl 1-aminocyclopentanecarboxylate hydrochloride, 95% (H-Ac5c-OEt.HCl); . |
22649-37-2 | 95% | 5g |
€749.60 | 2023-06-21 | |
| Chemenu | CM201225-1g |
Ethyl 1-aminocyclopentanecarboxylate hydrochloride |
22649-37-2 | 95% | 1g |
$430 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1234662-5g |
Ethyl 1-aminocyclopentanecarboxylate hydrochloride |
22649-37-2 | 95% | 5g |
$330 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1234662-25g |
Ethyl 1-aminocyclopentanecarboxylate hydrochloride |
22649-37-2 | 95% | 25g |
$870 | 2024-06-07 |
Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride Suppliers
Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride
Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride: A Comprehensive Overview
Ethyl 1-amino-cyclopentanecarboxylate hydrochloride, with its CAS number 22649-37-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to as Ethyl 1-amino-cyclopentanecarboxylate HCl, is a derivative of cyclopentane carboxylic acid and has been studied extensively for its potential applications in drug development and chemical synthesis. In this article, we will delve into the structural properties, synthesis methods, pharmacological activities, and recent advancements related to this compound.
The molecular structure of Ethyl 1-amino-cyclopentanecarboxylate hydrochloride consists of a cyclopentane ring with an amino group attached at the 1-position and an ethyl ester group at the carboxylic acid position. The hydrochloride salt form indicates that the compound exists in its protonated state, which is a common practice for amino acids and their derivatives to enhance solubility and stability. This structure makes it a versatile molecule with potential applications in various biological systems.
Recent studies have highlighted the importance of Ethyl 1-amino-cyclopentanecarboxylate HCl in medicinal chemistry. Researchers have explored its role as a building block for peptide synthesis, where its amino group can be utilized to form amide bonds with other amino acids or organic molecules. This property has led to its use in constructing complex peptide libraries, which are essential for drug discovery efforts targeting various diseases such as cancer, infectious diseases, and neurodegenerative disorders.
In terms of synthesis, Ethyl 1-amino-cyclopentanecarboxylate hydrochloride can be prepared through several methods. One common approach involves the alkylation of cyclopentane carboxylic acid with an appropriate ethylating agent followed by amino group introduction via reductive amination or other amine-forming reactions. The choice of synthesis method depends on the availability of starting materials and the desired purity of the final product.
The pharmacological profile of this compound has been studied in preclinical models. Research indicates that it exhibits moderate bioavailability when administered orally, making it a promising candidate for drug delivery systems. Additionally, studies have shown that it demonstrates selective binding to certain receptors, suggesting potential applications as a modulator in signaling pathways associated with inflammation and immune response.
Recent advancements in computational chemistry have further enhanced our understanding of Ethyl 1-amino-cyclopentanecarboxylate HCl. Molecular docking studies have revealed its ability to bind to specific protein targets with high affinity, providing insights into its mechanism of action at the molecular level. These findings have paved the way for further optimization of the compound's structure to improve its therapeutic efficacy and reduce potential side effects.
In conclusion, Ethyl 1-amino-cyclopentanecarboxylate hydrochloride is a multifaceted compound with significant potential in both academic research and industrial applications. Its structural versatility, combined with recent breakthroughs in synthesis and pharmacology, positions it as a valuable tool in advancing modern medicine. As research continues to uncover new insights into its properties and functions, this compound is likely to play an increasingly important role in the development of innovative therapeutic agents.
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